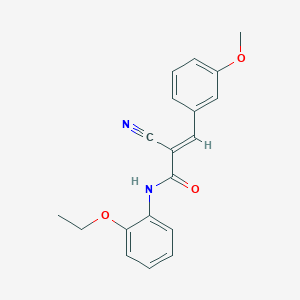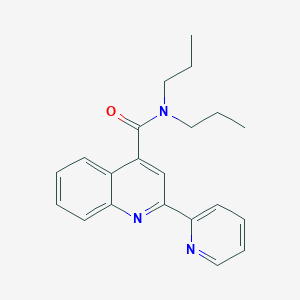
N,N-dipropyl-2-pyridin-2-ylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dipropyl-2-pyridin-2-ylquinoline-4-carboxamide” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine . The compound also contains dipropyl and carboxamide groups .
Synthesis Analysis
The synthesis of such compounds often involves catalyst-free methods utilizing easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis
The molecular structure of similar compounds often features a planar central moiety with adjacent moieties out of the plane . The molecular packing structure of the compound shows an aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often proceed through the intermediate formation of hetaryl isocyanates . The reaction involves the use of N-hetaryl ureas and alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are largely determined by their molecular structure . The properties of similar compounds have been evaluated using various methods, including fluorescence and UV-vis spectroscopy .Applications De Recherche Scientifique
Chemical Properties and Reactions
Amide Rotational Barriers
The study of pyridine carboxamides, including picolinamide and nicotinamide, reveals the importance of amide rotations and the substantial energetic differences in these rotations due to variations in steric interactions, pi electron donation, and intramolecular hydrogen bonding. These findings are crucial for understanding the chemical behavior of similar compounds (Olsen et al., 2003).
Synthesis and Antipsychotic Potential
Research into heterocyclic carboxamides demonstrates their potential as antipsychotic agents, offering insights into their binding affinities to receptors and in vivo activities. This research could inform the development of N,N-dipropyl-2-pyridin-2-ylquinoline-4-carboxamide for similar applications (Norman et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
N,N-dipropyl-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-3-13-24(14-4-2)21(25)17-15-20(19-11-7-8-12-22-19)23-18-10-6-5-9-16(17)18/h5-12,15H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWMZGQBDAJZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2435194.png)
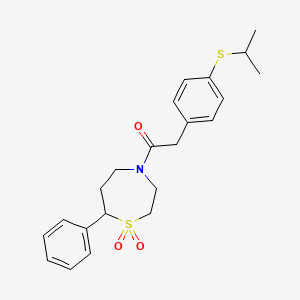
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2435197.png)
![2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2435198.png)
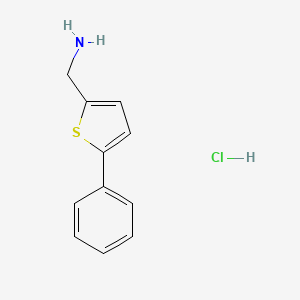
![3-[2-[3-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2435201.png)
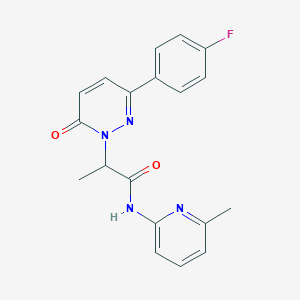

![2-(2-fluorophenoxy)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2435205.png)

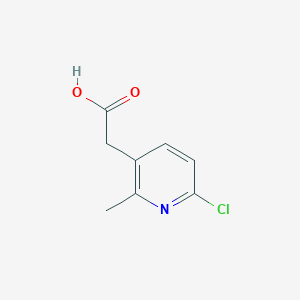
![3-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2435213.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2435214.png)
